molecular formula C17H17BrN2O B8592884 Benzamide, 2-bromo-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)- CAS No. 37481-45-1

Benzamide, 2-bromo-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)-

Cat. No. B8592884
M. Wt: 345.2 g/mol
InChI Key: GRMUBWNQWIFTDO-UHFFFAOYSA-N
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Patent
US04022900

Procedure details

5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline was reacted with 2-bromobenzoyl chloride according to the procedure of Example 19 to yield 5-(2-bromobenzamido)-2-methyl-1,2,3,4-tetrahydroisoquinoline; m.p. 206.5°-208.5° C. after purification from ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:12])[CH2:7]2.[Br:13][C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16](Cl)=[O:17]>>[Br:13][C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16]([NH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:12])[CH2:7]2)=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2CCN(CC2=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)NC2=C3CCN(CC3=CC=C2)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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